molecular formula C22H23ClN2O B12720552 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride CAS No. 102338-84-1

2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride

Cat. No.: B12720552
CAS No.: 102338-84-1
M. Wt: 366.9 g/mol
InChI Key: BUEUVHPNFWXOMY-UHFFFAOYSA-N
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Description

2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is a complex organic compound that features an indole moiety, a benzyl group, and a quinuclidinone structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinuclidinone moiety can be introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and microwave irradiation can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the quinuclidinone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The quinuclidinone structure may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is unique due to its combination of the indole and quinuclidinone structures, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

102338-84-1

Molecular Formula

C22H23ClN2O

Molecular Weight

366.9 g/mol

IUPAC Name

2-[1H-indol-3-yl(phenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

InChI

InChI=1S/C22H22N2O.ClH/c25-22-16-10-12-24(13-11-16)21(22)20(15-6-2-1-3-7-15)18-14-23-19-9-5-4-8-17(18)19;/h1-9,14,16,20-21,23H,10-13H2;1H

InChI Key

BUEUVHPNFWXOMY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54.Cl

Origin of Product

United States

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